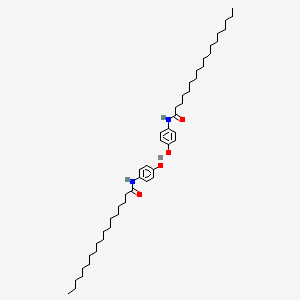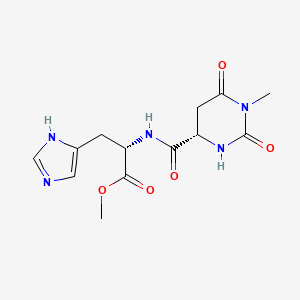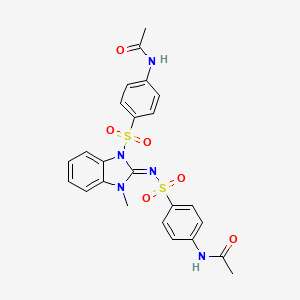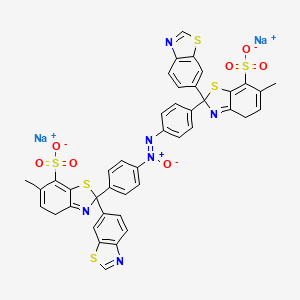
Disodium 2',2'''-(azoxydi-4,1-phenylene)bis(6-methyl(2,6'-bibenzothiazole)-7-sulphonate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disodium 2’,2’‘’-(azoxydi-4,1-phenylene)bis[6-methyl[2,6’-bibenzothiazole]-7-sulfonate] is a complex organic compound with the molecular formula C42H28N6Na2O7S6 and a molecular weight of 967.10 g/mol. This compound is known for its unique structural features, which include multiple benzothiazole rings and sulfonate groups, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of disodium 2’,2’‘’-(azoxydi-4,1-phenylene)bis[6-methyl[2,6’-bibenzothiazole]-7-sulfonate] typically involves the following steps:
Formation of Benzothiazole Rings: The initial step involves the synthesis of benzothiazole rings through the cyclization of ortho-aminothiophenol with carboxylic acids or their derivatives.
Azoxy Coupling: The benzothiazole derivatives are then subjected to azoxy coupling reactions, where an azoxy group (N=N(O)) is introduced between two phenylene groups.
Sulfonation: The final step involves the sulfonation of the benzothiazole rings, introducing sulfonate groups at specific positions to enhance the compound’s solubility and reactivity.
Industrial Production Methods
Industrial production of this compound is carried out in cGMP (current Good Manufacturing Practice) facilities, ensuring high purity and quality. The process involves large-scale synthesis in cleanroom environments, with stringent control over reaction conditions to achieve consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Disodium 2’,2’‘’-(azoxydi-4,1-phenylene)bis[6-methyl[2,6’-bibenzothiazole]-7-sulfonate] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the azoxy group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted benzothiazole derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Disodium 2’,2’‘’-(azoxydi-4,1-phenylene)bis[6-methyl[2,6’-bibenzothiazole]-7-sulfonate] has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein interactions due to its unique structural features.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of disodium 2’,2’‘’-(azoxydi-4,1-phenylene)bis[6-methyl[2,6’-bibenzothiazole]-7-sulfonate] involves its interaction with molecular targets such as enzymes and proteins. The compound’s sulfonate groups enhance its solubility and facilitate its binding to active sites, while the benzothiazole rings provide structural stability and specificity. These interactions can inhibit enzyme activity or alter protein function, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Disodium 2’,2’‘’-(azoxydi-4,1-phenylene)bis[6-methyl[2,6’-bibenzothiazole]-7-sulfonate]
- Disodium 2’,2’‘’-(azoxydi-4,1-phenylene)bis[6-methyl[2,6’-bibenzothiazole]-7-sulfonate]
Uniqueness
Disodium 2’,2’‘’-(azoxydi-4,1-phenylene)bis[6-methyl[2,6’-bibenzothiazole]-7-sulfonate] stands out due to its unique combination of benzothiazole rings and sulfonate groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
85800-10-8 |
|---|---|
Molekularformel |
C42H28N6Na2O7S6 |
Molekulargewicht |
967.1 g/mol |
IUPAC-Name |
disodium;2-(1,3-benzothiazol-6-yl)-2-[4-[[[4-[2-(1,3-benzothiazol-6-yl)-6-methyl-7-sulfonato-4H-1,3-benzothiazol-2-yl]phenyl]-oxidoazaniumylidene]amino]phenyl]-6-methyl-4H-1,3-benzothiazole-7-sulfonate |
InChI |
InChI=1S/C42H30N6O7S6.2Na/c1-23-3-15-33-37(39(23)60(50,51)52)58-41(45-33,27-9-17-31-35(19-27)56-21-43-31)25-5-11-29(12-6-25)47-48(49)30-13-7-26(8-14-30)42(28-10-18-32-36(20-28)57-22-44-32)46-34-16-4-24(2)40(38(34)59-42)61(53,54)55;;/h3-14,17-22H,15-16H2,1-2H3,(H,50,51,52)(H,53,54,55);;/q;2*+1/p-2 |
InChI-Schlüssel |
RBLUILMHJPETJM-UHFFFAOYSA-L |
Kanonische SMILES |
CC1=CCC2=NC(SC2=C1S(=O)(=O)[O-])(C3=CC=C(C=C3)N=[N+](C4=CC=C(C=C4)C5(N=C6CC=C(C(=C6S5)S(=O)(=O)[O-])C)C7=CC8=C(C=C7)N=CS8)[O-])C9=CC1=C(C=C9)N=CS1.[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


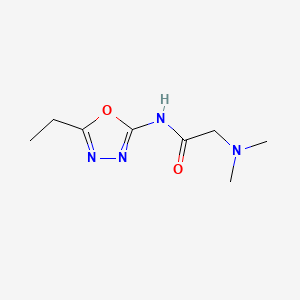
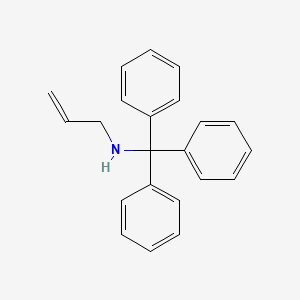

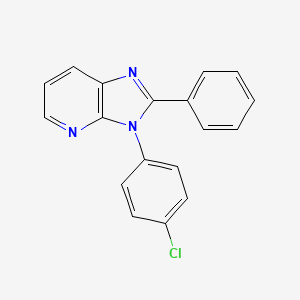
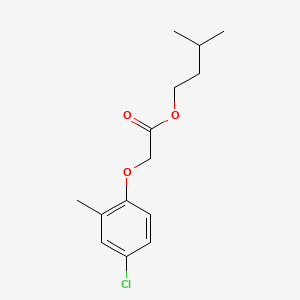
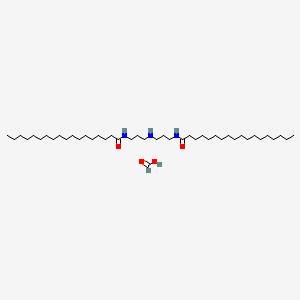
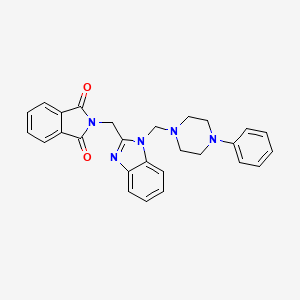
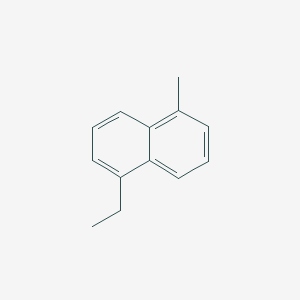
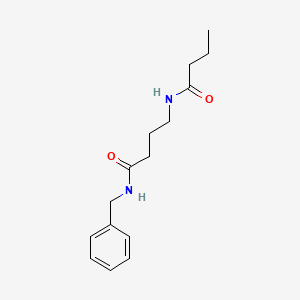
![4-[2-[3-(3,4-dimethoxyphenyl)-2-phenylpyrrolo[1,2-a]benzimidazol-4-yl]ethyl]morpholine;sulfuric acid](/img/structure/B15182489.png)
